3-[1-[(3-Chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid
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Overview
Description
3-[1-[(3-Chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid is a synthetic organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a chlorophenyl group attached to an imidazolidinone ring, which is further connected to a propanoic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(3-Chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions. For example, the reaction of 3-chlorobenzylamine with glyoxal in the presence of a base can yield the imidazolidinone ring.
Attachment of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the imidazolidinone intermediate with a suitable alkyl halide, such as 3-bromopropanoic acid, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid moiety, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the imidazolidinone ring, potentially leading to the formation of amine derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
3-[1-[(3-Chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-[(3-Chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group can enhance binding affinity through hydrophobic interactions, while the imidazolidinone ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[1-[(4-Chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid: Similar structure with a chlorine atom at the para position.
3-[1-[(3-Bromophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid: Similar structure with a bromine atom instead of chlorine.
3-[1-[(3-Methylphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the 3-chlorophenyl group in 3-[1-[(3-Chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid imparts unique chemical and biological properties, such as enhanced hydrophobic interactions and potential for specific binding to molecular targets. This makes it distinct from other similar compounds with different substituents.
Properties
IUPAC Name |
3-[1-[(3-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4/c14-9-3-1-2-8(6-9)7-16-12(19)10(15-13(16)20)4-5-11(17)18/h1-3,6,10H,4-5,7H2,(H,15,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJWUTRJGIZTOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=O)C(NC2=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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